molecular formula C3H7NO5 B1204587 Glycerol-2-nitrate CAS No. 620-12-2

Glycerol-2-nitrate

Cat. No. B1204587
CAS RN: 620-12-2
M. Wt: 137.09 g/mol
InChI Key: QYZBMMOLPVKAPU-UHFFFAOYSA-N
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Description

Glycerol-2-nitrate, also known as Nitroglycerin, is a nitrate vasodilator used primarily to provide relief from anginal chest pain . It is produced by the reaction of glycerol with nitric acid . It is an extremely dangerous and powerful explosive sensitive to impacts, frictions, and vibrations, yet widely used in various fields .


Synthesis Analysis

Nitroglycerin is produced by the reaction of glycerol with nitric acid . A study has shown that glycerol can be synthesized to make 1,3-dinitroglycerin as an intermediate product to produce polyglycidyl nitrate . The nitration of glycerol to 1,3-dinitroglycerin was studied in the temperature range 10-30 °C, the molar ratio of nitric acid to glycerol 1/1 to 7/1 and nitric acid concentration of 69% .


Molecular Structure Analysis

The molecular structure of Glycerol-2-nitrate can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

Nitroglycerin is produced by the reaction of glycerol with nitric acid . It is an extremely dangerous and powerful explosive sensitive to impacts, frictions, and vibrations . The reaction of glycerol with nitric acid consists of 7 parallel-serial reactions and produces 5 kinds of products: 1 mononitroglycerin (1-MNG), 2 mononitroglycerin (2-MNG), 1,3 dinitroglycerin (1,3-DNG), and 1,2 dinitroglycerin (1,2-DNG) and nitroglycerin (TNG) .


Physical And Chemical Properties Analysis

In its pure anhydrous condition, glycerol has a specific gravity of 1.261 g mL −1, a melting point of 18.2 °C and a boiling point of 290 °C under normal atmospheric pressure, accompanied by decomposition .

Scientific Research Applications

Biodiesel By-product Utilization

Glycerol-2-nitrate, as a derivative of glycerol, can be utilized to address the surplus of glycerol produced as a by-product in biodiesel manufacturing. Researchers have explored converting glycerol into value-added products like polyglycidyl nitrate (PGN), which is synthesized from glycerol through nitration, cyclization, and polymerization processes .

Energetic Polymer Production

One of the promising applications of Glycerol-2-nitrate is in the production of PGN, an energetic polymer used as a binder in propellants. The nitration of glycerol is a critical step in the synthesis of PGN, which has applications in the aerospace and defense industries .

Propellant Formulation

Glycerol-2-nitrate is involved in the formulation of propellants. It acts as a plasticizer and binder, improving the mechanical properties of propellants. This application is crucial for the development of more stable and efficient rocket and missile technologies .

Waste Management

The conversion of glycerol to Glycerol-2-nitrate provides an alternative way to handle the excess glycerol, preventing it from becoming an environmental pollutant. This application is significant for sustainable practices in industries producing biodiesel .

Nitrocellulose Modification

Glycerol-2-nitrate plays a role in the modification of nitrocellulose (NC), a key component in propellants and explosives. By introducing glycerol onto the unreacted hydroxyl groups on NC, researchers can produce nitrate glycerol ether cellulose (NGEC), which exhibits improved sensitivity and stability .

Energetic Material Research

In the field of energetic materials, Glycerol-2-nitrate is used to study the thermodynamic parameters affecting the nitration of glycerol with nitric acid. This research is pivotal for optimizing conditions to achieve the highest conversion of glycerol to its nitrated forms .

Environmental Remediation

Glycerol-2-nitrate can be used in environmental remediation processes. For instance, it can be involved in the synthesis of nanoscale zerovalent iron, which has applications in the degradation of pollutants like alachlor, a herbicide commonly found in agricultural runoff .

Safety And Hazards

Nitroglycerin is an extremely dangerous and powerful explosive sensitive to impacts, frictions, and vibrations . It is toxic to people when ingested . It has a stimulating effect on eyes and skin .

Future Directions

Denitratation, the selective reduction of nitrate to nitrite, is a novel process and when coupled with anaerobic ammonium oxidation (anammox) could achieve resource-efficient biological nitrogen removal of ammonium- and nitrate-laden waste streams . At the optimal influent chemical oxygen demand to nitrate ratio of 3.0 : 1 identified, glycerol supported selective nitrate reduction to nitrite (nitrite accumulation ratio, NAR = 62%) and near-complete nitrate conversion (nitrate reduction ratio, NRR = 96%), indicating its viability in a denitratation system .

properties

IUPAC Name

1,3-dihydroxypropan-2-yl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO5/c5-1-3(2-6)9-4(7)8/h3,5-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZBMMOLPVKAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211031
Record name Glycerol-2-nitrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycerol-2-nitrate

CAS RN

620-12-2
Record name Glycerol 2-mononitrate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerol-2-nitrate
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Record name Glycerol-2-nitrate
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Record name 620-12-2
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Record name GLYCERYL 2-NITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Glycerol-2-nitrate compare to Glyceryl Trinitrate in terms of its duration of action?

A1: Research indicates that Glycerol-2-nitrate demonstrates a considerably longer duration of action compared to Glyceryl Trinitrate when administered both intravenously and orally. This prolonged activity profile was observed in various animal models, including rabbits, cats, and dogs [, ]. While the duration of action for Glyceryl Trinitrate ranged from 15 to 360 minutes depending on the dose, Glycerol-2-nitrate exhibited effects for up to 6 hours []. This difference in pharmacokinetic behavior could have implications for their respective dosing regimens and clinical applications.

Q2: What is the primary metabolic pathway of Glyceryl Trinitrate, and how does Glycerol-2-nitrate contribute to its overall pharmacological effect?

A2: Following oral administration of Glyceryl Trinitrate, Glycerol-2-nitrate emerges as the major metabolite, surpassing other metabolites like Glyceryl 1-nitrate (G-1-N), Glyceryl 1,2-dinitrate (1,2-GDN), and Glyceryl 1,3-dinitrate (1,3-GDN) []. Interestingly, after a substantial oral dose of Glyceryl Trinitrate (30 mg/kg), Glycerol-2-nitrate begins contributing to the overall pharmacological effect from the third hour onwards []. This suggests that the prolonged action of Glyceryl Trinitrate observed after a large oral dose could be partly attributed to the sustained presence and activity of its metabolite, Glycerol-2-nitrate.

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